![molecular formula C20H12F6N4 B5018860 1,1'-(2-butyne-1,4-diyl)bis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B5018860.png)
1,1'-(2-butyne-1,4-diyl)bis[2-(trifluoromethyl)-1H-benzimidazole]
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Overview
Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The structure of benzimidazole is similar to that of the purine bases found in DNA and RNA .
Synthesis Analysis
Benzimidazoles can be synthesized using o-phenylenediamine and carboxylic acids in the presence of a condensing agent . The reaction involves the formation of a carboxylic acid intermediate, which then cyclizes to form the benzimidazole ring .Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring. The imidazole ring contains two nitrogen atoms, one of which is part of a double bond .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the imidazole ring. They can also act as ligands in coordination chemistry, binding to metal ions through the nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazoles can vary widely depending on the specific compound. Generally, they are solid at room temperature and are soluble in common organic solvents .Mechanism of Action
While the mechanism of action can vary depending on the specific compound and its use, benzimidazoles often act by binding to biological targets. For example, some benzimidazole derivatives are used as antiparasitic drugs, where they bind to beta-tubulin and prevent microtubule formation, disrupting cell division .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)-1-[4-[2-(trifluoromethyl)benzimidazol-1-yl]but-2-ynyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N4/c21-19(22,23)17-27-13-7-1-3-9-15(13)29(17)11-5-6-12-30-16-10-4-2-8-14(16)28-18(30)20(24,25)26/h1-4,7-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXABITVZMQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC#CCN3C4=CC=CC=C4N=C3C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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